1-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
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Description
1-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Molecular interaction studies of closely related compounds, such as CB1 cannabinoid receptor antagonists, employ computational methods like the AM1 molecular orbital method for conformational analysis. These studies contribute to the understanding of the steric binding interactions within the receptor sites, revealing insights into antagonist activity mechanisms. The exploration of conformational dynamics and pharmacophore modeling aids in the development of drugs targeting specific receptors, offering potential therapeutic benefits for conditions modulated by these receptors (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and tested for their antimicrobial and anticancer activities. These compounds, characterized by their unique molecular frameworks, exhibit promising activities, surpassing reference drugs like doxorubicin in certain assays. Such research underscores the potential of structurally complex molecules for developing new therapeutic agents against microbial infections and cancer (Hafez et al., 2016).
Antioxidant and Antibacterial Activities
The synthesis of tri-substituted pyrazoles and their evaluation for antibacterial and antioxidant activities demonstrate the diverse biological significance of pyrazole derivatives. These activities are further elucidated through computational methods like DFT and molecular docking, providing a comprehensive understanding of their potential mechanisms of action. The compounds show moderate activity against various bacterial strains and possess antioxidant properties, indicating their potential for further development into therapeutic agents (Lynda, 2021).
Antimycobacterial Activity
Research into nicotinic acid hydrazide derivatives has identified compounds with significant antimycobacterial activity. By modifying the molecular structure to include (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone and related moieties, these studies contribute to the search for new treatments against mycobacterial infections, showcasing the role of chemical synthesis in addressing global health challenges (Sidhaye et al., 2011).
Structural and Catalytic Studies
Investigations into the structural characteristics and catalytic activities of compounds containing furan and pyrazole units reveal their utility in organometallic chemistry and potential applications in catalysis. These studies highlight the versatility of such compounds in facilitating bond cleavage reactions in heterocycles, expanding our understanding of their chemical reactivity and potential industrial applications (Jones et al., 1995).
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-10-14(12(2)21-11)16(20)19-8-4-13(5-9-19)15-6-7-18(3)17-15/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSNZJMXGSYGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.